molecular formula C27H21FN4O2 B328812 (5Z)-2-AMINO-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE

(5Z)-2-AMINO-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE

Cat. No.: B328812
M. Wt: 452.5 g/mol
InChI Key: AIKXQGKBAHCCGB-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (5Z)-2-AMINO-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE typically involves multiple steps, including the formation of the cyclopenta[b]pyridine core and the subsequent functionalization of the molecule. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and boron reagents for hydroboration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-2-AMINO-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, which can include enzymes and receptors. The pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds include other cyclopenta[b]pyridine derivatives with varying substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical properties and applications.

Properties

Molecular Formula

C27H21FN4O2

Molecular Weight

452.5 g/mol

IUPAC Name

(5Z)-2-amino-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C27H21FN4O2/c1-15-20(25-16(2)22(13-30)27(31)32-26(25)21(15)12-29)10-18-6-9-23(24(11-18)33-3)34-14-17-4-7-19(28)8-5-17/h4-11H,14H2,1-3H3,(H2,31,32)/b20-10-

InChI Key

AIKXQGKBAHCCGB-JMIUGGIZSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=C(C(=N2)N)C#N)C)C#N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

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